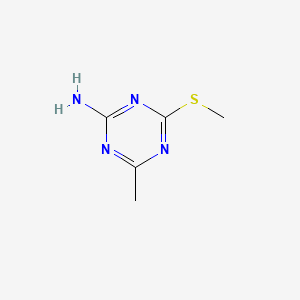

4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine, also known as MMTTA, is an organic amine compound commonly used in scientific research. It is a versatile molecule that has been used in a variety of laboratory experiments, such as in the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the investigation of its mechanism of action.

科学的研究の応用

Chemical Reaction Mechanisms

- A study by Simig, Plas, and Landheer (2010) explored the amination of 1,3,5-triazines, specifically focusing on the substitution mechanisms involved. They found that the amination of 2-(methylthio)-4,6-diphenyl-1,3,5-triazine largely follows an SN (ANRORC) mechanism, emphasizing the complex nature of these reactions in organic chemistry (Simig, Plas, & Landheer, 2010).

Synthetic Methods and Applications

Riley et al. (1986) described the synthesis of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine derivatives for potential use in nucleoside analogs. This highlights its importance in the field of medicinal chemistry, particularly in the development of novel therapeutic agents (Riley et al., 1986).

Calheiros et al. (2022) researched the practical synthesis of various 1,3,5-triazin-2-amines, indicating the compound's role in creating diverse chemical structures, potentially useful in pharmaceuticals and agrochemicals (Calheiros et al., 2022).

Electochemical and Structural Studies

Ortiz et al. (2001) investigated the electrochemical behavior of this compound derivatives. Their study provides insight into the electrochemical properties of these compounds, which could be useful in developing new materials and sensors (Ortiz et al., 2001).

Lu et al. (2004) examined the crystal structure of a triazine derivative, contributing to the understanding of the molecular structure and potential applications of these compounds in material science (Lu et al., 2004).

Miscellaneous Applications

- Cook and Hütter (1982) explored the use of s-triazine herbicides, which include derivatives of this compound, as sulfur sources for bacteria. This research provides valuable insights into the environmental and ecological impacts of such compounds (Cook & Hütter, 1982).

作用機序

Target of Action

Related compounds such as triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models .

Mode of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown significant anti-neuroinflammatory properties and promising neuroprotective activity . They reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

生化学分析

Biochemical Properties

It is known that triazole-pyrimidine hybrids, which are structurally similar to this compound, have shown promising neuroprotective and anti-inflammatory properties . These compounds interact with various enzymes and proteins, such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α), inhibiting their production in human microglia cells .

Cellular Effects

Related compounds have shown to influence cell function by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

特性

IUPAC Name |

4-methyl-6-methylsulfanyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQORBMDQIUWHGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)SC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182007 |

Source

|

| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27622-90-8 |

Source

|

| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027622908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)

![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)